2-Azido-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Overview
Description
2-Azido-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one is a chemical compound that belongs to the class of azido ketones. Azido ketones are known for their reactivity and are often used in organic synthesis and medicinal chemistry. This compound, in particular, has a unique structure that includes an azido group, an ethoxymethyl group, and a pyrrolidine ring, making it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one typically involves the introduction of the azido group into a suitable precursor. One common method is the reaction of a ketone with sodium azide in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the safety and yield of the azido transfer reaction. Additionally, the use of safer azido transfer reagents, such as 2-Azido-4,6-dimethoxy-1,3,5-triazine, can improve the overall process safety .
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in substitution reactions to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for forming triazoles.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazoles.
Scientific Research Applications
2-Azido-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive triazoles.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azido-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one involves its reactivity as an azido compound. The azido group can undergo cycloaddition reactions, forming triazoles, which are known to interact with various biological targets. These interactions can modulate enzyme activity, protein-protein interactions, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone
- 2-Azido-1,3-dimethylimidazolinium chloride
- 2-Azido-4,6-dimethoxy-1,3,5-triazine
Uniqueness
2-Azido-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. The presence of the ethoxymethyl group and the pyrrolidine ring offers additional sites for chemical modification, making it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
2-azido-1-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-3-16-7-9-6-14(5-8(9)2)10(15)4-12-13-11/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIJWWIBZYPPDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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